molecular formula C9H15NO4 B104414 Boc-L-Homoserine lactone CAS No. 40856-59-5

Boc-L-Homoserine lactone

Cat. No.: B104414
CAS No.: 40856-59-5
M. Wt: 201.22 g/mol
InChI Key: IMWMFJMYEKHYKG-LURJTMIESA-N
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Description

Boc-L-Homoserine lactone, also known as tert-butyl (S)-2-oxotetrahydrofuran-3-ylcarbamate, is a derivative of L-homoserine lactone. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the homoserine lactone. This compound is of significant interest in the field of organic chemistry due to its role in the synthesis of various bioactive molecules and its involvement in quorum sensing mechanisms in bacteria .

Mechanism of Action

Target of Action

The primary targets of Boc-L-Homoserine lactone are Gram-negative bacteria . These bacteria use a class of signaling molecules known as L-homoserine lactone analogues to regulate the expression of their density-dependent genes .

Mode of Action

This compound operates through a mechanism known as quorum sensing . This is a process by which bacteria communicate information within or between cells according to population density, to coordinate population behavior and regulate gene expression . Quorum-sensing bacteria can produce and release a signaling molecule called an autoinducer. Bacteria use these signaling molecules to spread from cell to cell to sense changes in their own populations and those of other bacteria in the environment .

Biochemical Pathways

When the concentration of signal molecules reaches a certain threshold, the expression of related genes is activated, and the related biological functions are regulated . This regulation affects various biochemical pathways, leading to changes in bacterial behavior. For instance, it can inhibit the quorum sensing of bacteria by blocking the expression of harmful genes without interfering with the normal physiological activities of bacteria .

Pharmacokinetics

The levels of l-homoserine lactone in bacteria are dictated by the availability of the substrates and acyl-homoserine lactones synthase .

Result of Action

The result of this compound’s action is that bacteria lose the ability to cause diseases . This is because the compound can inhibit the quorum sensing of bacteria by blocking the expression of harmful genes . This makes this compound a potential new direction for antibacterial drug development .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the concentration of signal molecules, which triggers the activation of related genes, depends on the population density of the bacteria . Therefore, the compound’s action, efficacy, and stability may vary depending on the bacterial population and other environmental conditions.

Biochemical Analysis

Biochemical Properties

. It interacts with various enzymes, proteins, and other biomolecules, regulating the expression of density-dependent genes . The nature of these interactions is based on the production, release, and detection of these small signaling molecules .

Cellular Effects

Boc-L-Homoserine lactone influences various types of cells and cellular processes. It plays an important role in bacterial biofilm formation, adhesion, motility, and virulence . It impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It modulates virulence in certain pathogens .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been found to be stable and does not degrade easily . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors . It also affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins . It also affects its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-Homoserine lactone typically involves the protection of the amino group of L-homoserine lactone with a tert-butoxycarbonyl group. This can be achieved through the reaction of L-homoserine lactone with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to ensure maximum yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Boc-L-Homoserine lactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Boc-L-Homoserine lactone is unique due to the presence of the Boc protecting group, which makes it more stable and easier to handle in synthetic applications. This protecting group can be selectively removed under mild conditions, allowing for further functionalization of the molecule. Additionally, its role in quorum sensing research makes it a valuable tool for studying bacterial communication and developing new antibacterial strategies .

Properties

IUPAC Name

tert-butyl N-[(3S)-2-oxooxolan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-5-13-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWMFJMYEKHYKG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350874
Record name Boc-L-Homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40856-59-5
Record name Boc-L-Homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the Arthrobacter WYG001 strain in relation to Boc-L-Homoserine Lactone?

A1: The research [] identifies a specific strain of bacteria, Arthrobacter WYG001, that exhibits a unique characteristic: addiction to nicotine. This addiction is directly related to the strain's ability to produce this compound. The researchers discovered that both wet cells and specifically treated dry cells of Arthrobacter WYG001, which were previously exposed to nicotine, can act as a catalyst in the production of this compound. This suggests a potential biotechnological application of this specific bacterial strain in the efficient and environmentally friendly synthesis of this compound.

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